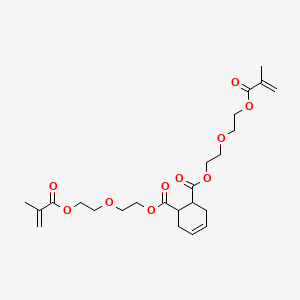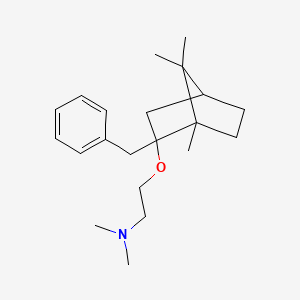![molecular formula C11H9ClN2OS B1623043 N-(4-Cloro benzo[d]tiazol-2-il)ciclopropanocarboxamida CAS No. 77414-54-1](/img/structure/B1623043.png)
N-(4-Cloro benzo[d]tiazol-2-il)ciclopropanocarboxamida
Descripción general
Descripción
“N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide” is a chemical compound with the molecular formula C11H9ClN2OS . It has an average mass of 252.720 Da and a monoisotopic mass of 252.012405 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide” was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide” include a melting point of 193–196 °C and specific IR absorption peaks at 1216 (C–O), 1270 (C–S), 1652 (C=N), 1674 (amide C=O), and 3178–3185 (–NH) .Mecanismo De Acción
Target of Action
N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide is a novel compound that has shown promising anti-inflammatory properties . The primary targets of this compound are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the production of prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . Among the series of synthesized compounds, those with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This results in a reduction of the inflammatory response .
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes and disrupting the production of prostaglandins, the compound effectively reduces the inflammatory response . This makes it a potential candidate for the development of new anti-inflammatory drugs .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide is its wide range of biological activities, which makes it a promising candidate for therapeutic applications. Additionally, N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide and its potential side effects.
Direcciones Futuras
There are several future directions for research on N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide. Another area of research could focus on identifying the specific enzymes and proteins targeted by N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide and how it inhibits their activity. Additionally, more research is needed to fully understand the potential therapeutic applications of N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide and its potential side effects. Overall, N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide has the potential to be a valuable tool in the field of scientific research and may lead to the development of new therapies for a wide range of diseases.
Aplicaciones Científicas De Investigación
Aplicaciones terapéuticas: Propiedades antiinflamatorias
CBTC ha sido estudiado por sus posibles efectos antiinflamatorios. Una serie de derivados han mostrado actividad inhibitoria contra la ciclooxigenasa-1 (COX-1), con valores de IC50 que van desde 7.41 hasta 11.34 μM . Estos compuestos, incluyendo CBTC, podrían explorarse más a fondo por su potencial terapéutico en el tratamiento de enfermedades inflamatorias.
Actividad anticancerígena
La investigación ha indicado que los derivados de benzotiazol, como CBTC, pueden poseer propiedades anticancerígenas. Los estudios han evaluado los efectos de estos compuestos en varias líneas celulares de cáncer, lo que sugiere que podrían inhibir la proliferación y migración celular, convirtiéndolos en candidatos para el desarrollo de fármacos anticancerígenos .
Inhibición de la detección de quorum
CBTC y sus derivados se han identificado como posibles inhibidores de la detección de quorum. Esta aplicación es particularmente relevante en el contexto de la comunicación bacteriana y podría conducir al desarrollo de nuevas estrategias para combatir las infecciones bacterianas sin promover la resistencia a los antibióticos .
Efectos analgésicos
Los compuestos relacionados con CBTC se han probado por sus propiedades analgésicas. Algunos derivados han demostrado efectos analgésicos significativos, que podrían aprovecharse para el desarrollo de nuevos analgésicos .
Estudios de acoplamiento molecular
La estructura de CBTC lo hace adecuado para estudios de acoplamiento molecular. Estos estudios ayudan a comprender la interacción entre los derivados de CBTC y los objetivos biológicos, lo cual es crucial para los procesos de diseño y descubrimiento de fármacos .
Análisis farmacocinético
Las propiedades farmacocinéticas de los derivados de CBTC se pueden predecir utilizando herramientas computacionales. Esto incluye evaluaciones de absorción, distribución, metabolismo, excreción y toxicidad, que son esenciales para evaluar el carácter farmacológico de estos compuestos .
Síntesis química y caracterización
CBTC sirve como intermedio clave en la síntesis de varios derivados de benzotiazol. Su síntesis y caracterización son críticas para el desarrollo de compuestos con actividades biológicas deseadas .
Propiedades
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-7-2-1-3-8-9(7)13-11(16-8)14-10(15)6-4-5-6/h1-3,6H,4-5H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHCJVYHSFLCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404295 | |
| Record name | AG-H-09706 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677754 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
77414-54-1 | |
| Record name | AG-H-09706 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















